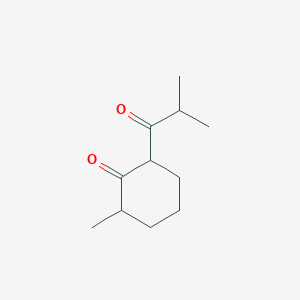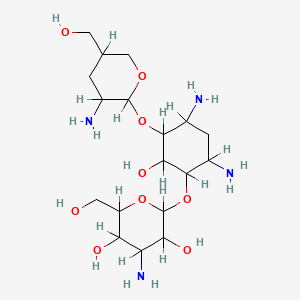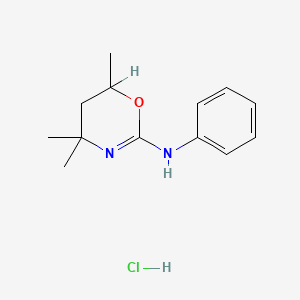
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization with N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Analyse Des Réactions Chimiques
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.
Substitution: The anilino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted oxazine derivatives.
Applications De Recherche Scientifique
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be compared with other similar compounds, such as:
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
4,4,6-Trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines: These compounds are synthesized through similar methods and have comparable chemical properties.
Propriétés
Numéro CAS |
72549-83-8 |
|---|---|
Formule moléculaire |
C13H19ClN2O |
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
4,4,6-trimethyl-N-phenyl-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-9-13(2,3)15-12(16-10)14-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3,(H,14,15);1H |
Clé InChI |
GYMLBHSNOXCQAY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)NC2=CC=CC=C2)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


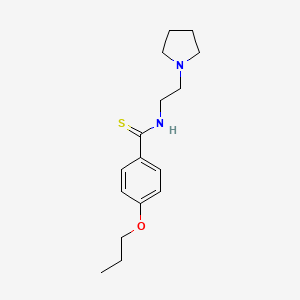

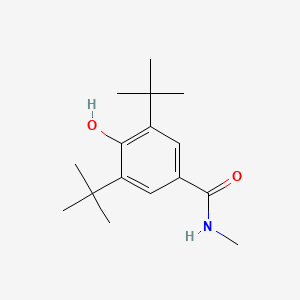
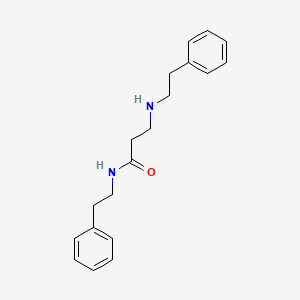
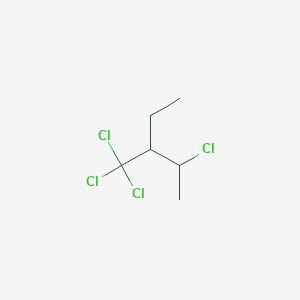

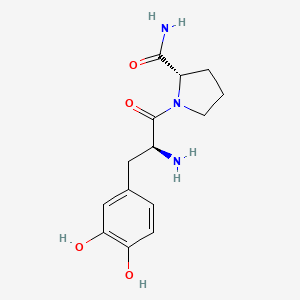
![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

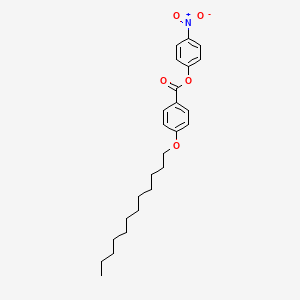
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
